molecular formula C10H16O3 B8610237 tert-Butyl (1 S)-3-Oxocyclopentane carboxylate

tert-Butyl (1 S)-3-Oxocyclopentane carboxylate

Cat. No. B8610237
M. Wt: 184.23 g/mol
InChI Key: VWGRUBYATPOSGE-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl (1 S)-3-Oxocyclopentane carboxylate is a useful research compound. Its molecular formula is C10H16O3 and its molecular weight is 184.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl (1 S)-3-Oxocyclopentane carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (1 S)-3-Oxocyclopentane carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

tert-Butyl (1 S)-3-Oxocyclopentane carboxylate

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

tert-butyl (1S)-3-oxocyclopentane-1-carboxylate

InChI

InChI=1S/C10H16O3/c1-10(2,3)13-9(12)7-4-5-8(11)6-7/h7H,4-6H2,1-3H3/t7-/m0/s1

InChI Key

VWGRUBYATPOSGE-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1CCC(=O)C1

Canonical SMILES

CC(C)(C)OC(=O)C1CCC(=O)C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cold (ice bath) solution of 3-oxo-1-cyclopentanecarboxylic acid (1.50 g), tert-butylalcohol (1.05 g) and 4-dimethylaminopyridine (140 mg) in dichloromethane (9 mL) was added a solution of dicyclocarbodiimide in dichloromethane (9 mL). The mixture was stirred 3 hours at ca. 2° C. then diethylether (30 mL) was added and the precipitate was filtered off and discarded. The solution was concentrated in vacuo. The residue was purified by flash chromatography on silica gel with cyclohexane/ethyl acetate (9:1 v/v) as eluant to afford the title compound (1.80 g, 96%) as colorless oil. MS (EI): 111 (M-OtBu.)+.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
140 mg
Type
catalyst
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Yield
96%

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